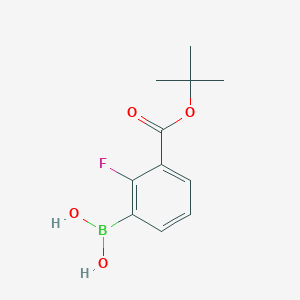
(3-(tert-Butoxycarbonyl)-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring, which is further protected by a tert-butoxycarbonyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-2-fluorophenylboronic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
{3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, strong acids like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group, and bases such as sodium hydroxide for the initial protection step .
Major Products
The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and amines from the deprotection of the tert-butoxycarbonyl group .
Scientific Research Applications
{3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of {3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid involves the reactivity of the boronic acid group, which can form covalent bonds with other molecules. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the reactive amine group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and tert-butoxycarbonyl groups, making it less reactive in certain contexts.
3-fluorophenylboronic acid: Similar but lacks the tert-butoxycarbonyl protection.
tert-butoxycarbonyl-protected amines: Similar protection strategy but without the boronic acid functionality
Uniqueness
{3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid is unique due to the combination of the boronic acid group, which is useful in cross-coupling reactions, and the tert-butoxycarbonyl group, which provides stability and protection during synthesis .
Properties
Molecular Formula |
C11H14BFO4 |
|---|---|
Molecular Weight |
240.04 g/mol |
IUPAC Name |
[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BFO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,1-3H3 |
InChI Key |
XAMQTEGKQNQHKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


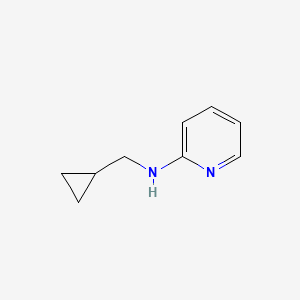
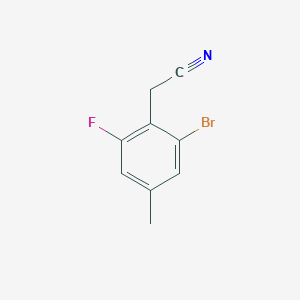
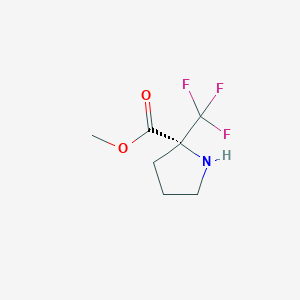
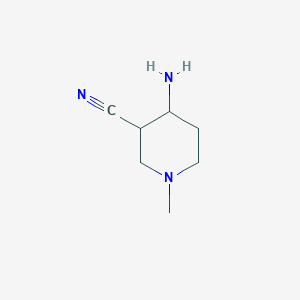
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13456390.png)
![1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)

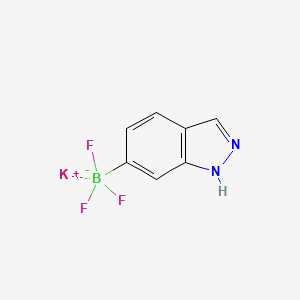
![1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)
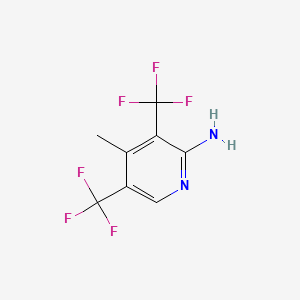
![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
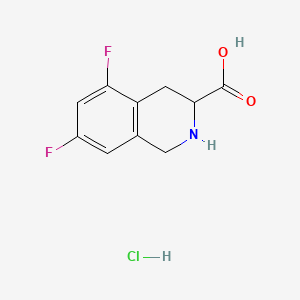
![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
